6-Bromo-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one

Lipophilicity Drug-likeness Membrane permeability

Medicinal chemistry programs requiring brominated tetralones often face solubility or permeability issues with non-methylated analogs. This 6-bromo-2,2-dimethyl scaffold delivers a calculated XLogP of 3.6-0.63 log units higher than 6-bromo-1-tetralone-enhancing membrane permeability for CNS-penetrant or cell-active probes. - Preferred building block when higher lipophilicity is required for blood-brain barrier penetration - Gem-dimethyl group provides steric bulk to modulate Suzuki-Miyaura/Buchwald-Hartwig coupling rates - 98% HPLC purity with full analytics ensures assay reproducibility and reduces false positives

Molecular Formula C12H13BrO
Molecular Weight 253.13 g/mol
CAS No. 149455-88-9
Cat. No. B3187347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one
CAS149455-88-9
Molecular FormulaC12H13BrO
Molecular Weight253.13 g/mol
Structural Identifiers
SMILESCC1(CCC2=C(C1=O)C=CC(=C2)Br)C
InChIInChI=1S/C12H13BrO/c1-12(2)6-5-8-7-9(13)3-4-10(8)11(12)14/h3-4,7H,5-6H2,1-2H3
InChIKeyBMOUYKYDZFNYFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one: Procurement & Quality


6-Bromo-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one (CAS 149455-88-9) is a brominated dihydronaphthalenone derivative belonging to the 1-tetralone class. It features a bromine atom at the 6-position and a gem-dimethyl group at the 2-position, resulting in a molecular formula of C₁₂H₁₃BrO and a molecular weight of 253.13 g/mol [1]. The compound is typically supplied as a solid with a purity of 98% (HPLC) and is utilized primarily as a synthetic intermediate in medicinal chemistry and materials science .

Key Differentiators vs. In-Class Analogs


Within the family of brominated tetralones, minor structural variations—such as the presence or absence of the gem-dimethyl group and the position of the bromine substituent—produce significant differences in lipophilicity, steric profile, and electronic character. The 6-bromo-2,2-dimethyl scaffold exhibits a calculated XLogP3-AA of 3.6 [1], which is 0.63 log units higher than the corresponding 6-bromo-1-tetralone lacking the dimethyl groups (LogP 2.97) [2]. This enhanced lipophilicity directly influences membrane permeability and protein-binding potential, making generic interchange with non‑methylated or differently substituted analogs scientifically unsound without re‑optimization of downstream chemistry or biological assays.

Quantitative Differentiation Evidence


Lipophilicity Advantage vs. 6-Bromo-1-tetralone

The target compound's computed XLogP3-AA is 3.6, representing a +0.63 log unit increase over 6-bromo-1-tetralone (LogP 2.97), its closest non-methylated analog [1][2]. This difference reflects the additional two methyl groups on the saturated ring.

Lipophilicity Drug-likeness Membrane permeability

Increased Steric Bulk vs. 6-Bromo-1-tetralone

The gem-dimethyl substitution increases the molecular weight to 253.13 g/mol, 28.05 Da heavier than 6-bromo-1-tetralone (225.08 g/mol) [1][2]. This structural feature introduces steric bulk proximal to the ketone, which can modulate reaction selectivity and metabolic stability.

Molecular weight Steric hindrance Lead optimization

Regioisomeric Differentiation: 6-Bromo vs. 7-Bromo

The 6-bromo isomer (CAS 149455-88-9) and the 7-bromo isomer (CAS 148925-37-5) share nearly identical LogP values (3.6 vs. 3.60) [1]. However, the para-like position of the bromine relative to the carbonyl in the 6-isomer can direct different regiochemical outcomes in palladium-catalyzed cross-coupling reactions and electrophilic aromatic substitution compared to the meta-like 7-isomer.

Regioisomer Cross-coupling Electronic effect

Commercial Purity Benchmark

Fluorochem supplies this compound at a certified purity of 98% (HPLC), with full analytical documentation (NMR, HPLC, GC) available . This level of purity is critical for reproducible biological assay results and meets the requirements of most medicinal chemistry and material science applications.

Purity Quality control Reproducibility

Optimal Application Scenarios


Enhanced Lipophilicity in Lead Optimization

When a medicinal chemistry program requires a brominated tetralone building block with higher lipophilicity for improved membrane permeability, the XLogP3-AA of 3.6 (vs. 2.97 for the non-methylated analog) makes this compound the preferred choice for CNS-penetrant or cell-active probe synthesis [1].

Sterically Demanding Cross-Coupling Reactions

In Suzuki-Miyaura or Buchwald-Hartwig couplings where steric modulation of the catalyst's oxidative addition step is desired, the gem-dimethyl group provides additional steric bulk that can alter reaction rates and selectivity, as inferred from the molecular weight and structural comparison with 6-bromo-1-tetralone [2].

Regioselective Functionalization of the 6-Position

For synthetic routes that require exclusive functionalization at the 6-position of the dihydronaphthalenone core, the 6-bromo isomer is indispensable; the 7-bromo isomer (LogP 3.60) is lipophilicity-matched but would lead to different regioisomeric products, making the 6-bromo compound the only viable choice for target-oriented synthesis .

High-Purity Building Block for Reproducible Assays

When assay reproducibility is paramount, the availability of this compound at 98% purity with comprehensive analytical documentation ensures that observed biological activity can be confidently attributed to the compound rather than to unknown impurities, reducing false-positive rates in high-throughput screening campaigns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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